Titanium disilicide

Description

Properties

InChI |

InChI=1S/2Si.Ti | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJQEGUNXWZVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

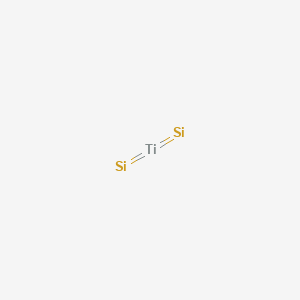

[Si]=[Ti]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiSi2, Si2Ti | |

| Record name | Titanium disilicide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_disilicide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894998 | |

| Record name | Titanium disilicide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12039-83-7 | |

| Record name | Titanium silicide (TiSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium silicide (TiSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium silicide (TiSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium disilicide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Disilicide

Introduction

Titanium disilicide (TiSi₂) is a refractory metal silicide that has garnered significant attention within the microelectronics industry. Its application as a contact and interconnect material in ultra-large-scale integration (ULSI) circuits is driven by its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based device fabrication processes.[1][2] TiSi₂ is polymorphic, existing primarily in two crystalline forms: the metastable, high-resistivity C49 phase and the thermodynamically stable, low-resistivity C54 phase.[2][3]

The transformation from the C49 to the C54 phase is a critical step in the self-aligned silicide (salicide) process, as achieving the low-resistivity C54 phase is essential for optimal device performance.[2] Consequently, a thorough understanding and precise characterization of the crystal structures and the transformation kinetics of these phases are paramount for process control and device reliability. This guide provides a detailed technical overview of the crystallographic properties of TiSi₂ phases and the experimental protocols used for their analysis.

Crystallographic Structures of this compound Phases

The two principal polymorphs of this compound, C49 and C54, both possess orthorhombic crystal structures but differ significantly in their atomic arrangement, unit cell dimensions, and physical properties.

The Metastable C49-TiSi₂ Phase

The C49 phase is the first crystalline structure to form during the solid-state reaction of titanium with silicon, typically in the temperature range of 450°C to 650°C.[1][4] It has a base-centered orthorhombic structure characterized by a high density of stacking faults, which is believed to contribute to its higher electrical resistivity.[1][5]

The Stable C54-TiSi₂ Phase

Upon further annealing at temperatures generally above 650°C, the metastable C49 phase transforms into the stable C54 phase.[1][4] This phase has a face-centered orthorhombic structure and is the desired polymorph for microelectronic applications due to its significantly lower resistivity.[2][6] The C54 structure is based on close-packed layers with a four-layer repeat sequence (ABCD). In this structure, each titanium atom is coordinated with ten silicon atoms, while each silicon atom is bonded to five titanium and five other silicon atoms.[7]

Summary of Crystallographic Data

The key crystallographic and physical properties of the C49 and C54 phases are summarized for direct comparison in the table below.

| Property | C49-TiSi₂ | C54-TiSi₂ |

| Strukturbericht Designation | C49 | C54[8] |

| Pearson Symbol | oC12[9] | oF24[6][8] |

| Crystal System | Orthorhombic[1] | Orthorhombic[6][7] |

| Space Group | Cmcm | Fddd (No. 70)[7][8] |

| Lattice Parameters (nm) | a = 0.3552, b = 1.3759, c = 0.3506[1] | a = 0.8267, b = 0.4800, c = 0.8550[1] |

| Atoms per Unit Cell | 12[3] | 24[1][6] |

| Formation Temperature | 450°C - 650°C[1][4] | > 650°C[1][4] |

| Thermal Stability | Metastable[1][4] | Stable[1][4] |

| Thin Film Resistivity (µΩ·cm) | 60 - 70[1][2] | 12 - 24[1][2] |

The C49 to C54 Phase Transformation

The polymorphic transformation from C49-TiSi₂ to C54-TiSi₂ is a nucleation- and growth-driven process.[10][11] The C54 phase typically nucleates at the grain boundaries or triple junctions of the existing C49 grains.[12] This transformation is critical for achieving low sheet resistance in integrated circuits. The process is thermally activated, with reported activation energies ranging from approximately 3.8 eV to 5.7 eV, depending on the specific processing conditions and substrate.[9][11][13] The significant difference in electrical resistivity serves as a primary indicator for monitoring the completion of this transformation.[2]

Experimental Protocols for Analysis

A multi-technique approach is typically employed to fully characterize the crystal structure, phase composition, and morphology of this compound thin films.

X-Ray Diffraction (XRD)

XRD is the most common and definitive technique for phase identification in polycrystalline thin films. The distinct crystal structures of C49 and C54-TiSi₂ give rise to unique sets of diffraction peaks, allowing for unambiguous identification and quantification of the phase composition.

-

Sample Preparation: Thin films of TiSi₂ are typically formed by depositing a thin layer of titanium onto a single-crystal silicon wafer, followed by thermal annealing in a controlled atmosphere (e.g., high vacuum or purified N₂/He) to induce the solid-state reaction.[2]

-

Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly used. Copper Kα radiation (λ ≈ 1.54 Å) is a standard X-ray source.

-

Data Collection: Diffraction patterns are typically collected over a 2θ range of 20° to 60°, which covers the most intense diffraction peaks for both C49 and C54 phases.[2]

-

Analysis: The resulting diffractogram is compared against standard diffraction patterns from databases (e.g., ICDD) to identify the phases present. The presence of peaks corresponding to the C49 phase (e.g., the (131) reflection) and the C54 phase (e.g., the (311) and (004) reflections) confirms their formation.

Four-Point Probe Sheet Resistance Measurement

This electrical measurement technique is a rapid and highly sensitive method for monitoring the C49-to-C54 phase transformation in situ or ex situ. The significant drop in resistivity is a direct hallmark of the formation of the C54 phase.[2][14]

-

Sample Preparation: Samples are prepared as described for XRD. For in situ measurements, the four-point probe setup is integrated into the annealing chamber.

-

Instrumentation: A standard four-point probe head connected to a precision current source and voltmeter is used.

-

Methodology: A known DC current is passed through the two outer probes, and the voltage is measured across the two inner probes. The sheet resistance (Rs) is calculated from the measured voltage and current, with a geometric correction factor. Measurements are taken after annealing at progressively higher temperatures.

-

Analysis: A plot of sheet resistance versus annealing temperature will show a characteristic curve: an initial increase as Ti and Si intermix, a plateau or slight drop upon formation of the high-resistivity C49 phase, and a sharp, significant drop as the C49 phase transforms into the low-resistivity C54 phase.[2]

Transmission Electron Microscopy (TEM)

TEM provides direct, real-space imaging of the film's microstructure, including grain size, morphology, and crystalline defects, at high resolution. It is particularly useful for studying nucleation phenomena.

-

Sample Preparation: This is a destructive technique requiring the preparation of electron-transparent cross-sectional or plan-view samples. This is typically achieved using focused ion beam (FIB) milling or traditional mechanical polishing followed by ion milling.

-

Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-300 kV is used.

-

Methodology:

-

Bright-Field/Dark-Field Imaging: Used to visualize the grain structure of the C49 and C54 phases. C54 grains can be seen growing at the expense of smaller C49 grains.[12]

-

High-Resolution TEM (HRTEM): Allows for the direct visualization of atomic columns and the identification of crystal defects, such as the characteristic stacking faults in the C49 structure.[12]

-

Selected Area Electron Diffraction (SAED): Provides crystallographic information from specific regions of the sample, confirming the identity of individual grains as either C49 or C54.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material. Since the C49 and C54 phases have different crystal symmetries and atomic arrangements, they exhibit distinct Raman spectra.

-

Sample Preparation: No special preparation is needed; the technique can be performed on the as-annealed wafers.

-

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Ar⁺ ion laser at 514.5 nm), a high-resolution spectrometer, and a sensitive detector (e.g., CCD).

-

Methodology: The laser is focused onto the sample surface, and the inelastically scattered light is collected and analyzed. The frequency shift of the scattered light corresponds to the vibrational modes of the material.

-

Analysis: The stable C54-TiSi₂ phase is characterized by distinct Raman peaks at approximately 187, 206, and 242 cm⁻¹.[15] The appearance and growth of these peaks with increasing annealing temperature can be used to track the phase transformation.[16][17]

Conclusion

The analysis of this compound's crystal structure is fundamental to its successful implementation in advanced semiconductor devices. The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a critical process step that dictates the final electrical performance of contacts and interconnects. A comprehensive characterization approach, leveraging the complementary strengths of X-ray diffraction, four-point probe measurements, transmission electron microscopy, and Raman spectroscopy, is essential. These techniques provide the necessary information on phase identity, transformation kinetics, microstructure, and electrical properties, enabling precise process control and the development of reliable, high-performance integrated circuits.

References

- 1. C49-C54 this compound (TiSi2) [globalsino.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. qed2.com [qed2.com]

- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. The Ti Si_2 (C54) Structure [atomic-scale-physics.de]

- 9. pubs.aip.org [pubs.aip.org]

- 10. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar [semanticscholar.org]

- 11. Phase Transformation Kinetics of TiSi 2 | Semantic Scholar [semanticscholar.org]

- 12. Titanium Silicide TEM [globalsino.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Silicides and Nitrides Formation in Ti Films Coated on Si and Exposed to (Ar-N2-H2) Expanding Plasma [mdpi.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

A Technical Guide to the C49 and C54 Phases of Titanium Disilicide (TiSi₂)

For Researchers in Materials Science and Microelectronics

This technical guide provides an in-depth comparison of the metastable C49 and stable C54 phases of titanium disilicide (TiSi₂), a critical material in the microelectronics industry. This document outlines their fundamental properties, the kinetics of the C49 to C54 transformation, and detailed protocols for their experimental characterization.

Introduction: The Significance of TiSi₂ Polymorphs

This compound (TiSi₂) is a refractory metal silicide extensively used as an interconnect material and for gate electrodes in metal-oxide-semiconductor (MOS) transistors.[1] Its prominence stems from its low electrical resistivity, high thermal stability, and excellent contact properties with silicon.[1] During the fabrication of integrated circuits, particularly in a process known as self-aligned silicide (salicide), TiSi₂ forms in two primary polymorphic structures: a metastable, high-resistivity C49 phase and a thermodynamically stable, low-resistivity C54 phase.[1][2]

The initial reaction between a thin titanium film and a silicon substrate at temperatures between 450°C and 650°C typically results in the formation of the C49 phase.[1][3] A subsequent annealing step at higher temperatures (above 650°C) is required to transform the material into the desired C54 phase, which possesses a significantly lower electrical resistivity.[1][3] Achieving a complete and uniform transformation from the C49 to the C54 phase is crucial for device performance, as the presence of residual C49 can lead to increased resistance and negatively impact circuit speed.[2] This guide delves into the distinct characteristics of these two phases to provide a comprehensive resource for their study and application.

Comparative Properties: C49 vs. C54 TiSi₂

The C49 and C54 phases of TiSi₂ exhibit significant differences in their crystallographic, electrical, and thermodynamic properties. These distinctions are summarized in the tables below.

Crystallographic and Physical Properties

| Property | C49-TiSi₂ | C54-TiSi₂ |

| Crystal Structure | Base-centered Orthorhombic[1][3][4] | Face-centered Orthorhombic[1][3][4][5] |

| Space Group | Cmc2₁ (No. 36) | Fddd (No. 70)[6] |

| Atoms per Unit Cell | 12[3] | 24[1][3][5] |

| Lattice Parameters | a = 0.3552 nm, b = 1.3759 nm, c = 0.3506 nm[4] | a = 0.8267 nm, b = 0.4800 nm, c = 0.8550 nm[4] |

| Stability | Metastable[1][3][4] | Thermodynamically Stable[1][3][4] |

| Melting Point (°C) | Lower than C54[7] | ~1540[4] |

Electrical and Thermal Properties

| Property | C49-TiSi₂ | C54-TiSi₂ |

| Thin Film Resistivity (µΩ·cm) | 60 - 90[2] | 12 - 24[1][2][4] |

| Formation Temperature (°C) | 450 - 650[1][3][4] | > 650[1][3][4] |

| Transformation Temperature (°C) | N/A | 600 - 850 (transforms from C49)[1][8] |

| Activation Energy for C49→C54 Transformation (eV) | N/A | 5.6 - 5.7[2][9] |

| Thermal Stability | Lower | Higher |

The C49 to C54 Phase Transformation

The transition from the metastable C49 phase to the stable C54 phase is a critical step in the fabrication of low-resistance contacts in semiconductor devices. This polymorphic transformation is a thermally activated process that occurs via nucleation and growth of the C54 phase within the existing C49 matrix.[9]

The transformation temperature is not a fixed value but is influenced by several factors, including:

-

Film Thickness: The transformation temperature increases as the thickness of the TiSi₂ film decreases.[1][8]

-

Linewidth: In patterned structures, narrower linewidths require higher annealing temperatures for a complete transformation, a phenomenon known as the "fine-line effect."

-

Substrate Orientation: The transformation occurs at lower temperatures on Si(100) substrates compared to Si(111) substrates.[1][8]

-

Dopants and Impurities: The presence of dopants in the silicon or impurities in the film can delay the formation of the C54 phase.

The logical flow of this transformation process is illustrated in the diagram below.

Experimental Protocols

Characterizing the phases of this compound involves a suite of materials analysis techniques. Below are detailed methodologies for the key experiments used to identify and quantify the properties of C49 and C54 TiSi₂ thin films.

Experimental Workflow Overview

A typical workflow for the formation and characterization of TiSi₂ thin films involves deposition, annealing, and subsequent analysis to determine the resulting phases and their properties.

X-Ray Diffraction (XRD) for Phase Identification

XRD is the primary non-destructive technique used to identify the crystalline phases present in the TiSi₂ film. The C49 and C54 structures have distinct diffraction patterns, allowing for their unambiguous identification.

Methodology:

-

Instrument Setup:

-

Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Configure the system for thin-film analysis, typically using a grazing incidence (GIXRD) setup or a standard Bragg-Brentano (θ-2θ) geometry. GIXRD is often preferred for very thin films to maximize the diffraction signal from the film while minimizing the signal from the single-crystal silicon substrate.

-

-

Sample Mounting: Securely mount the wafer or sample coupon on the sample stage, ensuring it is flat and at the correct height.

-

Scan Parameters:

-

2θ Range: Scan a range that covers the major diffraction peaks for both C49 and C54 TiSi₂. A typical range is 20° to 60°.

-

Step Size: Use a small step size, such as 0.02°, for good resolution.

-

Dwell Time: Set an appropriate dwell time per step (e.g., 1-2 seconds) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

-

Data Analysis:

-

Import the collected data into a suitable analysis software.

-

Perform background subtraction to remove noise and amorphous contributions.

-

Compare the experimental peak positions and relative intensities to standard powder diffraction files (e.g., from the ICDD database) for C49-TiSi₂ and C54-TiSi₂ to identify the phases present. Key peaks for C54-TiSi₂ include the (311), (040), and (022) reflections, while the (131) is a characteristic peak for the C49 phase.

-

Four-Point Probe for Sheet Resistance Measurement

The four-point probe method is the standard for accurately measuring the sheet resistance of the TiSi₂ film, which directly correlates with the extent of the C49 to C54 transformation.

Methodology:

-

Instrument Setup:

-

Use a four-point probe measurement system consisting of a probe head with four equally spaced, co-linear tungsten carbide needles, a current source, and a voltmeter.

-

Ensure the probe tips are clean and sharp to make good ohmic contact with the silicide film.

-

-

Sample Placement: Place the sample on an insulating stage directly beneath the probe head. The film must be on an insulating or a significantly more resistive substrate to prevent current leakage.[4]

-

Probe Contact: Gently lower the probe head until all four probes make firm and simultaneous contact with the surface of the TiSi₂ film. Many systems use spring-loaded probes to ensure constant pressure.[4]

-

Measurement:

-

The instrument applies a constant DC current (I) through the two outer probes.

-

The resulting voltage drop (V) across the two inner probes is measured.[10] Using separate probes for current injection and voltage measurement minimizes the influence of probe-to-film contact resistance on the measurement.[9]

-

-

Calculation:

-

The sheet resistance (Rₛ) is calculated using the formula: Rₛ = C * (V / I) where 'C' is a geometric correction factor.

-

For a large, thin film relative to the probe spacing, the correction factor C is approximately 4.532.[11] Correction factors may be required for measurements taken near the edge of a sample or on samples with finite dimensions.

-

The bulk resistivity (ρ) can be calculated if the film thickness (t) is known: ρ = Rₛ * t .

-

Transmission Electron Microscopy (TEM) for Microstructural Analysis

TEM provides high-resolution imaging and diffraction information, allowing for direct visualization of the film's microstructure, grain size, interface quality, and local crystal structure.

Methodology:

-

Sample Preparation (Cross-Section): Preparing an electron-transparent sample from the bulk wafer is the most critical and challenging step.

-

Initial Sectioning: Cleave a small piece from the wafer of interest.

-

Sandwiching: Glue two pieces of the sample face-to-face using an appropriate epoxy, with the TiSi₂ film as the interface.

-

Slicing and Grinding: Slice a thin cross-section from the sandwich. Mechanically grind and polish this section to a thickness of approximately 20-30 µm.

-

Dimpling: Create a dimple in the center of the sample, thinning the central area to just a few micrometers.

-

Ion Milling: Use a precision ion milling system with low-energy argon ions at a shallow angle to sputter material away from the central dimpled area until a small hole appears. The region at the edge of this hole should be thin enough for electron transmission (<100 nm).[12][13]

-

Alternative: Focused Ion Beam (FIB) milling can also be used to prepare site-specific TEM samples with high precision.[14]

-

-

TEM Analysis:

-

Imaging: Load the prepared sample into the TEM. Use bright-field and dark-field imaging modes to observe the overall morphology, grain structure of the silicide film, and the TiSi₂/Si interface.

-

Selected Area Electron Diffraction (SAED): Obtain SAED patterns from specific regions of the film. The resulting diffraction spots or rings can be indexed to confirm the crystal structure (C49 or C54) of individual grains or the overall texture of the film.[13]

-

High-Resolution TEM (HRTEM): At very high magnifications, HRTEM can resolve the atomic lattice fringes of the silicide, providing definitive structural identification and allowing for the characterization of defects and interfaces at the atomic scale.[13]

-

Conclusion

The C49 and C54 phases of this compound possess distinct structural and electrical properties that are fundamental to their application in microelectronics. The high-resistivity C49 phase is a kinetically favored intermediate product, while the low-resistivity C54 phase is the desired final material for high-performance contacts and interconnects. A thorough understanding of the C49 to C54 transformation and the ability to precisely characterize these phases using techniques such as XRD, four-point probe measurements, and TEM are essential for the continued development and optimization of semiconductor devices. This guide provides a foundational reference for researchers and engineers working with this critical materials system.

References

- 1. C49-C54 this compound (TiSi2) [globalsino.com]

- 2. researchgate.net [researchgate.net]

- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 4. ossila.com [ossila.com]

- 5. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]

- 6. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]

- 7. ossila.com [ossila.com]

- 8. X-MOL [x-mol.net]

- 9. dewesoft.com [dewesoft.com]

- 10. fytronix.com [fytronix.com]

- 11. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

Electrical resistivity of metastable TiSi₂ phases

An In-depth Technical Guide: Electrical Resistivity of Metastable TiSi₂ Phases

Abstract

Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, primarily used for contacts and local interconnects in integrated circuits due to its low electrical resistivity and high thermal stability.[1][2] The formation of TiSi₂ from a thin titanium film on silicon involves a sequence of phase transformations, typically proceeding through one or more metastable phases before reaching the stable, low-resistivity C54 phase. The electrical properties of these metastable phases—amorphous TiSiₓ, C49-TiSi₂, and C40-TiSi₂—are of paramount importance as they influence the final device performance and the thermal budget required for processing. This guide provides a detailed examination of the electrical resistivity of these metastable phases, outlines the experimental protocols for their synthesis and characterization, and presents the data in a structured format for researchers and engineers in materials science and semiconductor technology.

Introduction to TiSi₂ Phases

The reaction between a titanium thin film and a silicon substrate is a solid-state process initiated by thermal annealing. This reaction leads to the formation of several TiSi₂ polymorphs:

-

Amorphous TiSiₓ: An initial intermixed, non-crystalline layer of titanium and silicon that forms at low temperatures. It is characterized by very high resistivity.[2]

-

C49-TiSi₂: A metastable phase with a base-centered orthorhombic crystal structure.[1][3] It is the first crystalline phase to nucleate at temperatures between 450°C and 650°C.[1][3] Its resistivity is significantly higher than the desired final phase, typically ranging from 60 to 90 µΩ·cm.[2]

-

C40-TiSi₂: Another metastable hexagonal phase. Its formation can be promoted, often by using a template layer like TaSi₂, and it exhibits a resistivity intermediate between the C49 and C54 phases.[4][5]

-

C54-TiSi₂: The thermodynamically stable phase with a face-centered orthorhombic structure.[1][3] It forms at higher temperatures (typically above 650°C) via a transformation from a metastable phase.[3] The C54 phase is highly desirable for electronic applications due to its very low electrical resistivity, which is in the range of 12-20 µΩ·cm.[2]

The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the manufacturing of semiconductor devices.[2]

Electrical Resistivity Data

The electrical resistivity is a key parameter that distinguishes the various phases of this compound. The values are highly dependent on the specific processing conditions, film thickness, and purity. A summary of typical resistivity values reported in the literature is presented below.

| Phase | Type | Crystal Structure | Typical Resistivity (µΩ·cm) | Measurement Temperature |

| Amorphous TiSiₓ | Metastable | Amorphous | > 100 (Extremely High)[2] | Room Temperature |

| C49-TiSi₂ | Metastable | Base-Centered Orthorhombic | 52 - 90[2][4][5] | Room Temperature |

| C40-TiSi₂ | Metastable | Hexagonal | 22 - 50[4][5][6] | Room Temperature |

| C54-TiSi₂ | Stable | Face-Centered Orthorhombic | 12 - 20[2] | Room Temperature |

Experimental Protocols

Synthesis of Metastable TiSi₂ Thin Films

A standard method for forming TiSi₂ phases is through the solid-state reaction of a deposited titanium film on a silicon substrate using Rapid Thermal Annealing (RTA).

Protocol: Two-Step RTA for C49 and C54 Phase Formation

-

Substrate Preparation:

-

Begin with a single-crystal silicon wafer, typically with a (100) orientation.

-

Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.

-

-

Titanium Film Deposition:

-

First Annealing Step (C49 Formation):

-

Place the wafer in a Rapid Thermal Annealing (RTA) chamber with a nitrogen (N₂) ambient. The nitrogen ambient is used to form a titanium nitride (TiN) layer on the surface, which can act as a diffusion barrier.

-

Anneal at a temperature between 550°C and 700°C for a short duration (e.g., 30-60 seconds).[2] This step consumes the titanium in contact with silicon to form the high-resistivity, metastable C49-TiSi₂ phase.[2]

-

-

Selective Etch (Optional but common in device fabrication):

-

After the first anneal, the unreacted titanium and the top TiN layer are selectively removed using a wet chemical etch (e.g., an ammonia-peroxide mixture), leaving the C49-TiSi₂ only in the areas where titanium was in contact with silicon.

-

-

Second Annealing Step (C54 Transformation):

Note on C40-TiSi₂ Formation: The C40 phase is not typically formed in a simple Ti/Si reaction. Its synthesis can be promoted by introducing an intermediate layer, such as Tantalum (Ta), which first forms C40-TaSi₂ and acts as a template for the subsequent growth of C40-TiSi₂.[5] Laser annealing has also been explored to selectively form the C40 phase.[8]

Measurement of Electrical Resistivity

The four-point probe method is a standard and highly accurate technique for measuring the sheet resistance of thin films, which avoids errors from probe contact resistance.[9][10][11]

Protocol: Four-Point Probe Measurement

-

Equipment:

-

A four-point probe head with four equally spaced, collinear tungsten carbide needles.

-

A source measure unit (SMU) or a combination of a constant current source and a high-impedance voltmeter.[10]

-

-

Principle:

-

A constant DC current (I) is passed through the two outer probes.

-

The resulting voltage drop (V) is measured across the two inner probes.[12]

-

Because the voltmeter has a very high internal impedance, negligible current flows through the inner probes, meaning the measurement is not affected by the contact resistance between the probes and the film.

-

-

Procedure:

-

Gently lower the four-point probe head onto the surface of the TiSi₂ thin film.

-

Apply a known current (I) through the outer probes. The current level should be high enough to get a measurable voltage but low enough to avoid sample heating.

-

Measure the voltage (V) between the inner probes.

-

Calculate the sheet resistance (Rₛ) using the formula:

-

-

Resistivity Calculation:

-

Once the sheet resistance (Rₛ) is known, the electrical resistivity (ρ) can be calculated if the film thickness (t) is known:

-

ρ = Rₛ * t

-

-

The film thickness can be measured by techniques such as cross-sectional Transmission Electron Microscopy (TEM) or profilometry.

-

Visualization of Processes and Pathways

Caption: TiSi₂ phase transformation sequence with corresponding temperatures and resistivities.

Caption: Workflow for synthesis and electrical characterization of TiSi₂ thin films.

Conclusion

The electrical resistivity of this compound is strongly dependent on its crystallographic phase. The metastable C49 and C40 phases, which are intermediate steps in the formation of the desired low-resistivity C54 phase, exhibit significantly higher resistivity values.[2][4] Understanding and controlling the transformation from these metastable states is crucial for fabricating reliable, high-performance contacts and interconnects in modern semiconductor devices. The experimental protocols detailed herein, specifically thin film deposition followed by rapid thermal annealing and characterization by the four-point probe method, represent standard industry and research practices for managing and verifying these critical material properties.

References

- 1. C49-C54 this compound (TiSi2) [globalsino.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.lu.lv [dspace.lu.lv]

- 8. researchgate.net [researchgate.net]

- 9. Principles, Methods, and Application Cases of Thin Film Resistivity Measurement - Shenzhen Chuangxin Online Testing Technology Co., Ltd. [en.iclabcn.com]

- 10. mdpi.com [mdpi.com]

- 11. News - How to measure the sheet resistance of a thin film? [semi-cera.com]

- 12. tek.com [tek.com]

An In-depth Technical Guide to the Thermal Stability of Titanium Disilicide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of titanium disilicide (TiSi₂) thin films, a critical material in the microelectronics industry. This document details the fundamental properties, formation kinetics, degradation mechanisms, and strategies for enhancing the thermal stability of TiSi₂. Detailed experimental protocols for film fabrication and characterization are provided to enable researchers to conduct further investigations in this field.

Introduction to this compound

This compound (TiSi₂) is a refractory metal silicide that has been extensively used in integrated circuits for decades as a contact and interconnect material. Its popularity stems from its low electrical resistivity, high thermal stability, and compatibility with silicon manufacturing processes. However, as device dimensions continue to shrink, the thermal stability of TiSi₂ thin films during high-temperature processing steps becomes a critical concern.

This guide explores the two primary crystallographic phases of TiSi₂—the metastable C49 phase and the thermodynamically stable C54 phase—and the crucial phase transformation between them. Furthermore, it delves into the dominant high-temperature degradation mechanism: agglomeration. Understanding and controlling these phenomena are paramount for the reliable performance of modern electronic devices.

Formation and Phase Transformation of this compound

The formation of the desired low-resistivity C54 phase of TiSi₂ is not direct. It involves a polymorphic phase transformation from the higher-resistivity C49 phase.

The C49 to C54 Phase Transformation

Initially, at lower annealing temperatures, the metastable, base-centered orthorhombic C49 phase of TiSi₂ is formed.[1] This phase exhibits a significantly higher electrical resistivity compared to the C54 phase. Upon further annealing at higher temperatures, the C49 phase transforms into the stable, face-centered orthorhombic C54 phase, which possesses the desired low resistivity.[1] This transformation is a nucleation-controlled process.[1]

The temperature required for the C49 to C54 transformation is a critical parameter and is influenced by several factors, most notably the thickness of the TiSi₂ film. Thinner films require higher temperatures to undergo this transformation, a phenomenon known as the "fine-line effect."[2][3]

Thermal Degradation of TiSi₂ Thin Films: Agglomeration

At elevated temperatures, typically above 900°C, TiSi₂ thin films are susceptible to a degradation process known as agglomeration.[1][4] This phenomenon is driven by the reduction of the total surface and interface energy of the film. The silicide film becomes discontinuous, forming discrete islands, which leads to a sharp increase in sheet resistance and ultimately, device failure.[4] The tendency for agglomeration is more pronounced in thinner films and on polycrystalline silicon.

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal stability of TiSi₂ thin films.

Table 1: Electrical Resistivity of TiSi₂ Phases

| TiSi₂ Phase | Resistivity (µΩ·cm) | Reference(s) |

| C49 | 52 - 72 | [5] |

| C49 | 55 - 65 | [6] |

| C54 | 2.8 - 3.8 | [5] |

| C54 | 11 - 14 | [6] |

Table 2: C49 to C54 Phase Transition Temperature Dependence on Film Thickness

| Initial Ti Film Thickness (nm) | Substrate | C49 to C54 Transition Temperature (°C) | Reference(s) |

| 40 | Si(100) | 600 - 700 | [2][3] |

| 20 | Si(100) | 600 - 700 | [2][3] |

| 20 | Si(111) | 700 - 800 | [2][3] |

| < 20 | Si(100) | > 700 (increases with decreasing thickness) | [2][3] |

| < 20 | Si(111) | > 800 (increases with decreasing thickness) | [2][3] |

Table 3: Effect of Molybdenum on C49-TiSi₂ Phase Stability

| Parameter | Without Mo Interlayer | With Mo Interlayer | Reference(s) |

| C49 Phase Appearance Temperature | ~60°C lower | Higher | [7] |

| C49 Phase Disappearance Temperature | Higher | ~20°C lower | [7] |

| C49 Phase Stability Range | Wider | Reduced by ~80°C | [7] |

Strategies for Enhancing Thermal Stability

Several strategies have been developed to improve the thermal stability of TiSi₂ thin films, primarily by promoting the C49 to C54 transformation at lower temperatures and suppressing agglomeration.

-

Alloying: Introducing a small amount of a third element, such as Molybdenum (Mo), Tantalum (Ta), or Niobium (Nb), can enhance the nucleation of the C54 phase, thereby lowering the transformation temperature.[7]

-

Capping Layers: The use of a capping layer, typically Titanium Nitride (TiN), during annealing can significantly improve the thermal stability of the TiSi₂ film. The TiN layer prevents the out-diffusion of silicon and the reaction of titanium with the annealing ambient. It also reduces the surface energy, which helps to suppress agglomeration.

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of TiSi₂ thin films.

Fabrication of TiSi₂ Thin Films

6.1.1. Titanium Thin Film Deposition by Sputtering

This protocol describes the deposition of a titanium thin film onto a silicon substrate using DC magnetron sputtering.

-

Substrate Preparation:

-

Start with a p-type Si(100) wafer.

-

Perform a standard RCA clean to remove organic and metallic contaminants.

-

A final dip in a dilute hydrofluoric acid (HF) solution is used to remove the native oxide layer immediately before loading into the sputtering system.

-

-

Sputtering Parameters:

-

Base Pressure: Evacuate the sputtering chamber to a base pressure of at least 1 × 10⁻⁵ mbar.[8]

-

Sputtering Gas: Introduce high-purity Argon (Ar) into the chamber.

-

Working Pressure: Maintain a working pressure in the range of 1-10 mTorr.[9]

-

Sputtering Target: Use a high-purity (99.99%) titanium target.

-

Power: Apply a DC power to the target in the range of 200-600 W.[9]

-

Substrate Temperature: Maintain the substrate at room temperature or slightly elevated temperatures (up to 180°C).[9]

-

Deposition Rate: The deposition rate will depend on the specific parameters but is typically in the range of a few angstroms per second. A quartz crystal monitor can be used for in-situ thickness control.

-

6.1.2. Rapid Thermal Annealing (RTA) for Silicide Formation

This protocol outlines a two-step RTA process to form the C54-TiSi₂ phase.

-

First Annealing Step (C49 Formation):

-

Selective Etch (Optional):

-

If a self-aligned process is desired, a selective wet etch can be performed at this stage to remove any unreacted titanium and titanium nitride from non-silicon areas.

-

-

Second Annealing Step (C54 Formation):

Characterization of TiSi₂ Thin Films

6.2.1. Sheet Resistance Measurement using Four-Point Probe

This protocol describes the measurement of the sheet resistance of the TiSi₂ film.

-

Principle: A four-point probe setup is used to pass a current through the two outer probes and measure the voltage across the two inner probes. This configuration eliminates the influence of contact resistance on the measurement.[12][13][14][15][16]

-

Procedure:

-

Place the TiSi₂ film on the measurement stage.

-

Gently lower the four-point probe head onto the surface of the film.

-

Apply a known DC current (I) through the outer two probes. The current should be chosen to provide a measurable voltage without causing significant heating of the film.

-

Measure the voltage (V) between the inner two probes.

-

The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

-

For finite sample sizes, a geometric correction factor may need to be applied.[13]

-

Take measurements at multiple locations on the wafer to assess uniformity.

-

6.2.2. Phase Identification by X-Ray Diffraction (XRD)

This protocol details the use of XRD to identify the crystalline phases of TiSi₂.

-

Instrument Setup:

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 40 mA).[17]

-

-

Scan Parameters:

-

Data Analysis:

-

Identify the diffraction peaks in the obtained spectrum.

-

Compare the peak positions (2θ values) with standard diffraction patterns for C49-TiSi₂ (JCPDS card no. 04-002-1352) and C54-TiSi₂.[18] Key distinguishing peaks are often found in the 38-44° 2θ range.

-

6.2.3. Morphological and Structural Analysis by Transmission Electron Microscopy (TEM)

This protocol outlines the preparation of a cross-sectional TEM sample to examine the film's microstructure, thickness, and interface quality.

-

Sample Preparation (using Focused Ion Beam - FIB):

-

Protective Layer Deposition: Deposit a protective layer (e.g., platinum or carbon) over the area of interest to prevent damage during milling.

-

Trench Milling: Use a high-energy gallium ion beam to mill trenches on either side of the region of interest, creating a thin lamella.

-

Lift-out: Use a micromanipulator to lift out the lamella and attach it to a TEM grid.

-

Thinning: Further thin the lamella to electron transparency (typically < 100 nm) using a low-energy ion beam to minimize surface damage.[19][20][21][22][23]

-

-

TEM Analysis:

-

Imaging: Use bright-field and dark-field imaging to observe the grain structure, film thickness uniformity, and the interface between the TiSi₂ and the silicon substrate.

-

Diffraction: Obtain selected area electron diffraction (SAED) patterns to confirm the crystalline phase of the TiSi₂.

-

High-Resolution TEM (HRTEM): HRTEM can be used to visualize the atomic lattice and identify defects within the film and at the interface.

-

Conclusion

The thermal stability of this compound thin films is a multifaceted issue of critical importance in the manufacturing of advanced microelectronic devices. A thorough understanding of the C49 to C54 phase transformation and the mechanisms of agglomeration is essential for process optimization and ensuring device reliability. This guide has provided an in-depth overview of these topics, supported by quantitative data and detailed experimental protocols. By employing the strategies and characterization techniques outlined herein, researchers can further advance the understanding and application of TiSi₂ in next-generation technologies.

References

- 1. C49-C54 this compound (TiSi2) [globalsino.com]

- 2. Dependence of the C49-C54 TiSi2 phase transition temperature on film thickness and Si substrate orientation | Robert Nemanich [nemanich.physics.asu.edu]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Agglomeration in Titanium Silicide Films [globalsino.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 7. In-situ X-ray diffraction analysis of TiSi2 phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]

- 8. ipme.ru [ipme.ru]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. fytronix.com [fytronix.com]

- 13. ossila.com [ossila.com]

- 14. ossila.com [ossila.com]

- 15. Four Point Probe Measurement Explained [suragus.com]

- 16. dewesoft.com [dewesoft.com]

- 17. The Deposition and Properties of Titanium Films Prepared by High Power Pulsed Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cross-section sample preparation using focused ion beam system (FIB) for transmission electron microscopy (TEM) - online presentation [en.ppt-online.org]

- 20. FIB plan and side view cross-sectional TEM sample preparation of nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nuance.northwestern.edu [nuance.northwestern.edu]

- 22. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide: Band Structure Calculations for Nanocrystalline TiSi₂

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium disilicide (TiSi₂) is a material of significant interest in the microelectronics industry due to its low resistivity, high thermal stability, and compatibility with silicon-based devices. In its nanocrystalline form, TiSi₂ exhibits unique electronic and structural properties that are highly dependent on its crystalline phase. This guide provides an in-depth analysis of the band structure of the two primary polymorphs of nanocrystalline TiSi₂: the metastable C49 phase and the stable C54 phase. Understanding the electronic characteristics of these phases is crucial for optimizing the performance of TiSi₂-based nanomaterials in various applications.

This document summarizes quantitative data from first-principles calculations, details the computational and experimental methodologies, and provides visualizations of key workflows to offer a comprehensive resource for researchers in the field.

Crystalline Phases and Electronic Properties

This compound nanocrystals predominantly exist in two orthorhombic structures: the metastable C49 phase and the thermodynamically stable C54 phase. The transition from the C49 to the C54 phase is a critical step in the fabrication of low-resistance contacts in electronic devices.

C54-TiSi₂: The Stable Metallic Phase

The C54 phase of TiSi₂ is the desired polymorph for microelectronic applications due to its significantly lower electrical resistivity. First-principles calculations based on Density Functional Theory (DFT) confirm the metallic nature of this phase.

C49-TiSi₂: The Metastable Phase

The C49 phase is an intermediate in the formation of the more stable C54 phase. It is characterized by a higher electrical resistivity compared to the C54 phase. While detailed band structure and density of states (DOS) data for the nanocrystalline C49 phase are not as readily available in publicly accessible databases, its higher resistivity suggests a significantly different electronic structure, possibly with a small band gap or a lower density of states at the Fermi level. Further dedicated computational studies are required to fully elucidate the electronic properties of nanocrystalline C49-TiSi₂.

Quantitative Data Summary

The following tables summarize the key quantitative data for the C54 and C49 phases of TiSi₂ based on available literature and computational databases.

Table 1: Crystallographic and Electronic Data for C54-TiSi₂

| Property | Value | Source |

| Crystal System | Orthorhombic | --INVALID-LINK-- |

| Space Group | Fddd | --INVALID-LINK-- |

| Lattice Parameter (a) | 4.78 Å | --INVALID-LINK-- |

| Lattice Parameter (b) | 8.24 Å | --INVALID-LINK-- |

| Lattice Parameter (c) | 8.53 Å | --INVALID-LINK-- |

| Calculated Band Gap | 0.00 eV | --INVALID-LINK-- |

| Electronic Nature | Metallic | --INVALID-LINK-- |

Table 2: General Properties of C49-TiSi₂

| Property | Description |

| Crystal System | Orthorhombic |

| Formation | Metastable phase, forms at lower temperatures |

| Electrical Resistivity | Higher than C54 phase |

| Band Structure | Expected to be significantly different from C54, contributing to its higher resistivity. Detailed calculated data for the nanocrystalline form is a subject for further research. |

Experimental and Computational Protocols

Computational Protocol: First-Principles DFT Calculations

The electronic band structure and density of states of TiSi₂ are typically calculated using Density Functional Theory (DFT). The following outlines a representative computational workflow.

Caption: Workflow for first-principles DFT calculation of electronic properties.

Methodology Details:

-

Software: Quantum ESPRESSO, VASP, CASTEP.

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly used for such systems. The Local Density Approximation (LDA) is another possible choice.

-

Pseudopotentials: Projector Augmented-Wave (PAW) or Ultrasoft pseudopotentials are employed to describe the interaction between core and valence electrons.

-

Basis Set: The electronic wavefunctions are typically expanded using a plane-wave basis set.

-

Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy. A typical value would be in the range of 400-500 eV.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.

-

Geometry Optimization: The crystal structure is relaxed to minimize the forces on the atoms and the stress on the unit cell.

-

Band Structure and DOS Calculation: Following the self-consistent field calculation of the ground state, non-self-consistent calculations are performed to obtain the band structure along high-symmetry directions in the Brillouin zone and the density of states.

Experimental Protocol: Synthesis of Nanocrystalline TiSi₂ via Mechanical Alloying

Mechanical alloying is a solid-state powder processing technique capable of producing nanocrystalline materials. The following is a representative protocol for the synthesis of nanocrystalline TiSi₂.

Caption: Workflow for the synthesis of nanocrystalline TiSi₂ via mechanical alloying.

Methodology Details:

-

Starting Materials: High-purity elemental powders of titanium (e.g., >99.5% purity, <45 µm particle size) and silicon (e.g., >99.9% purity, <45 µm particle size) are used.

-

Milling Equipment: A high-energy planetary ball mill or a shaker mill (e.g., SPEX 8000) is employed. Hardened steel or tungsten carbide vials and balls are used as the milling media.

-

Process Control Agent (PCA): A small amount (e.g., 1-2 wt.%) of a PCA such as stearic acid is added to prevent excessive cold welding of the powder particles.

-

Milling Parameters:

-

Ball-to-Powder Ratio: Typically in the range of 10:1 to 20:1.

-

Milling Atmosphere: The vial is sealed under an inert atmosphere (e.g., high-purity argon) to prevent oxidation.

-

Milling Time and Speed: These parameters are crucial for controlling the final grain size and phase formation. Milling can be performed for several hours (e.g., 10-40 hours) at speeds of several hundred rpm.

-

-

Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to identify the crystalline phases and estimate the crystallite size. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to analyze the morphology and microstructure of the nanocrystals.

Conclusion

This technical guide has provided a comprehensive overview of the band structure calculations for nanocrystalline TiSi₂. The stable C54 phase is confirmed to be metallic through DFT calculations, consistent with its low electrical resistivity. While the higher resistivity of the metastable C49 phase is well-established, detailed publicly available band structure data for its nanocrystalline form remains an area for future research. The provided computational and experimental protocols offer a solid foundation for researchers working with TiSi₂ nanomaterials. The continued investigation into the electronic properties of different phases and the development of controlled synthesis methods will be critical for advancing the application of nanocrystalline TiSi₂ in next-generation electronic devices.

An In-depth Technical Guide to the Orthorhombic Crystal Structure of C54-TiSi₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C54 phase of titanium disilicide (TiSi₂), focusing on its orthorhombic crystal structure. C54-TiSi₂ is a critical material in the microelectronics industry, prized for its low electrical resistivity and thermal stability, making it a key component in integrated circuits. This document details its crystallographic properties, the experimental methods for its characterization, and its relationship with the metastable C49 phase.

Crystallographic Data of C54-TiSi₂

The C54 phase of TiSi₂ possesses a face-centered orthorhombic crystal structure.[1][2] It is the thermodynamically stable phase of this compound, forming at temperatures typically above 650°C.[1] The structure contains 24 atoms per unit cell.[1][2]

| Property | Value |

| Crystal System | Orthorhombic |

| Pearson Symbol | oF24 |

| Strukturbericht Designation | C54 |

| Space Group | Fddd |

| Space Group Number | 70 |

| Lattice Parameters | |

| a | 0.8267 nm[1], 8.237 Å[3], 8.2682 Å[4] |

| b | 0.4800 nm[1], 4.782 Å[3], 4.8001 Å[4] |

| c | 0.855 nm[1], 8.505 Å[3], 8.5531 Å[4] |

| Atomic Coordinates | |

| Ti (8a) | (1/8, 1/8, 1/8) |

| Si (16e) | (x, 1/8, 1/8) with x ≈ 0.4615 |

| Coordination | |

| Ti | Surrounded by 10 Si atoms and 4 Ti atoms[2] |

| Si | Surrounded by 5 Ti atoms and 5 Si atoms[5] |

C49 to C54 Phase Transformation

The formation of the desired low-resistivity C54 phase is preceded by the formation of a metastable C49 phase. The C49-TiSi₂ also has an orthorhombic structure but with a higher electrical resistivity (60-70 μΩ·cm) compared to the C54 phase (15-20 μΩ·cm).[6][7] The transformation from C49 to C54 is a critical step in the fabrication of titanium silicide contacts in semiconductor devices. This transformation is a nucleation-dependent process and typically occurs at annealing temperatures between 600°C and 700°C.[1]

Experimental Protocols

The determination and characterization of the C54-TiSi₂ crystal structure rely on several advanced analytical techniques. The following provides a generalized methodology based on common experimental practices.

Sample Preparation: Thin Film Deposition and Annealing

-

Substrate Preparation : Start with a clean silicon wafer, typically with a (100) orientation.

-

Titanium Deposition : Deposit a thin film of titanium onto the silicon substrate. This can be achieved through techniques like sputtering or electron beam evaporation.

-

Annealing : The wafer is then subjected to a thermal annealing process, often a rapid thermal annealing (RTA) process, in a controlled atmosphere (e.g., nitrogen). The annealing temperature is ramped up to induce the phase transformation from C49 to C54-TiSi₂. The temperature and duration of the anneal are critical parameters that influence the quality of the resulting C54 phase.

Structural Characterization: X-Ray Diffraction (XRD)

-

Instrumentation : A high-resolution X-ray diffractometer equipped with a copper Kα radiation source is typically used.

-

Scan Parameters : The sample is scanned over a 2θ range (e.g., 20-80 degrees) to collect the diffraction pattern.

-

Data Analysis : The resulting diffraction peaks are compared with standard diffraction patterns for TiSi₂ phases (from databases like the ICDD) to identify the C54 phase and determine its lattice parameters and crystal orientation.

Microstructural Analysis: Transmission Electron Microscopy (TEM)

-

Sample Preparation : A cross-sectional TEM sample is prepared from the annealed wafer using focused ion beam (FIB) milling or conventional mechanical polishing and ion milling.

-

Imaging : The sample is imaged in a transmission electron microscope to visualize the crystal structure, grain size, and interface with the silicon substrate.

-

Diffraction : Selected area electron diffraction (SAED) patterns are collected from individual grains to confirm the crystal structure and orientation. High-resolution TEM (HRTEM) can be used to visualize the atomic lattice of the C54-TiSi₂.

References

- 1. C49-C54 this compound (TiSi2) [globalsino.com]

- 2. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 5. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Electronic Properties of Titanium Silicide (TiSi₂) Interfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of titanium silicide (TiSi₂) interfaces, with a particular focus on their formation, characterization, and impact on device performance. TiSi₂ is a critical material in the microelectronics industry, primarily utilized for forming low-resistance contacts in integrated circuits.[1][2] Its electronic properties are intricately linked to its crystallographic phase, the interface quality with silicon, and the processing conditions employed during fabrication.

Formation and Crystallographic Phases of Titanium Silicide

Titanium disilicide exists in two primary polymorphic forms: the metastable C49 phase and the stable C54 phase.[1][3] The formation and transformation between these phases are critical in determining the electrical characteristics of the TiSi₂/Si interface.

The process typically begins with the deposition of a thin film of titanium onto a silicon substrate.[4] Subsequent thermal annealing initiates a solid-state reaction between the titanium and silicon.[3] At lower annealing temperatures, typically between 450°C and 650°C, the metastable C49-TiSi₂ phase is the first to form.[3] This phase is characterized by a higher electrical resistivity.[1][3]

As the annealing temperature is increased to above 650°C, the C49 phase transforms into the thermodynamically stable C54-TiSi₂ phase.[3][5] This transformation is crucial for achieving low-resistance contacts, as the C54 phase possesses a significantly lower electrical resistivity.[1][3] However, this phase transformation can be influenced by factors such as film thickness and substrate orientation, with the transition temperature increasing for thinner films.[3][4] At temperatures exceeding 900°C, agglomeration of the TiSi₂ film can occur, leading to an increase in resistivity.[3]

The kinetics of TiSi₂ formation can be summarized by the following reaction sequence during annealing: α-Ti → α-Ti + TiSi → TiSi + TiSi₂(C49) + TiSi₂(C54) → TiSi₂(C54).

Core Electronic Properties

The electronic properties of TiSi₂ interfaces, namely the Schottky barrier height and contact resistance, are paramount for device functionality. These properties are highly dependent on the silicide phase and the doping of the silicon substrate.

Schottky Barrier Height

The Schottky barrier height (SBH) at the TiSi₂/Si interface dictates the current transport mechanism. For ohmic contacts, a low SBH is desirable. The SBH of TiSi₂ on n-type silicon is approximately 0.58-0.6 eV.[3][6] Studies have shown that the silicide formation has a relatively small effect on the barrier height compared to the initial titanium-silicon interface.[7] The barrier heights on both n-type and p-type silicon have been observed to decrease with increasing temperature.[7]

Contact Resistance

Low contact resistance is a primary advantage of using TiSi₂ in microelectronic devices.[2] The resistivity of the TiSi₂ film is highly phase-dependent. The C54 phase exhibits a significantly lower resistivity (12-24 µΩ·cm) compared to the metastable C49 phase (60-70 µΩ·cm).[1][3] The specific contact resistivity is a critical parameter, and values as low as 3 × 10⁻⁷ Ω·cm² on n⁺-Si and 1 × 10⁻⁶ Ω·cm² on p⁺-Si have been achieved.[8] Achieving these low resistivities is contingent on maintaining a high doping concentration at the silicide-silicon interface.[8] Recent studies have explored the use of interlayers, such as Tantalum (Ta), to further improve contact resistivity and thermal stability.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the electronic and physical properties of TiSi₂.

Table 1: Electrical and Physical Properties of TiSi₂ Phases

| Property | C49-TiSi₂ | C54-TiSi₂ | Reference(s) |

| Electrical Resistivity (µΩ·cm) | 60 - 70 | 12 - 24 | [1][3] |

| Formation Temperature (°C) | 450 - 650 | > 650 | [3] |

| Crystal Structure | Base-centered Orthorhombic | Face-centered Orthorhombic | [3] |

| Lattice Parameters (nm) | a=0.3552, b=1.3759, c=0.3506 | a=0.8267, b=0.4800, c=0.855 | [3] |

| Schottky Barrier Height on n-Si (eV) | Not specified | ~0.58 - 0.6 | [3][6] |

Table 2: Contact Resistivity of C54-TiSi₂ on Doped Silicon

| Doped Silicon Type | Contact Resistivity (Ω·cm²) | Reference(s) |

| n⁺-Si | 3 × 10⁻⁷ | [8] |

| p⁺-Si | 1 × 10⁻⁶ | [8] |

Experimental Protocols

The characterization of TiSi₂ interfaces involves a suite of experimental techniques to probe their structural and electronic properties.

Sample Preparation: Titanium Silicide Formation

-

Substrate Cleaning: Begin with a standard cleaning procedure for the silicon wafers to remove organic and metallic contaminants.

-

Titanium Deposition: Deposit a thin film of titanium (e.g., 16 nm) onto the Si (001) wafers using a sputtering technique.[11] A TiN capping layer (e.g., 20 nm) can be deposited in-situ to prevent oxidation during subsequent annealing.[11]

-

Rapid Thermal Annealing (RTA): Perform a two-step RTA process.

-

First Step (C49 formation): Anneal at a temperature in the range of 600-700°C (e.g., 675°C) in a nitrogen atmosphere.[1][11] This step forms the high-resistivity C49 phase.

-

Selective Etch: If an unreacted Ti layer and TiN are present, they can be selectively removed.

-

Second Step (C54 formation): Anneal at a higher temperature, typically above 750°C (e.g., 850°C), to transform the C49 phase into the low-resistivity C54 phase.[1][11]

-

Characterization Techniques

-

Current-Voltage (I-V) Measurements:

-

Fabricate Schottky diode structures with the TiSi₂ film as the contact.

-

Use a semiconductor parameter analyzer to apply a forward and reverse bias voltage across the diode and measure the resulting current.

-

The Schottky barrier height and ideality factor can be extracted from the forward-bias region of the I-V curve using the thermionic emission model.[12] Measurements are often performed over a range of temperatures (e.g., 175-295 K) to study the temperature dependence of the barrier height.[7]

-

-

Capacitance-Voltage (C-V) Measurements:

-

Apply a reverse bias voltage across the Schottky diode and measure the capacitance of the depletion region using a capacitance meter.

-

The Schottky barrier height can be determined from the intercept of the 1/C² versus voltage plot.[12]

-

-

Transmission Electron Microscopy (TEM):

-

Prepare cross-sectional TEM samples of the TiSi₂/Si interface.

-

Use high-resolution TEM (HRTEM) to image the atomic structure of the interface, identify the crystal phases of the silicide, and observe any interfacial layers or defects.[11][13] Electron diffraction patterns can be used to confirm the crystallographic phases present.[11]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Use XPS to determine the chemical composition and bonding states at the TiSi₂/Si interface.

-

By sputtering the sample with an ion beam, a depth profile can be obtained to analyze the composition as a function of depth from the surface.[14] The binding energies of the Ti 2p and Si 2p core levels can provide information about the formation of titanium silicide and the presence of oxides.[14][15]

-

Factors Influencing Electronic Properties

Several factors can significantly influence the final electronic properties of the TiSi₂/Si interface. Understanding and controlling these factors are crucial for fabricating reliable and high-performance devices.

-

Annealing Temperature and Time: As detailed earlier, the annealing conditions directly control the phase formation and transformation, which in turn dictates the resistivity.[3]

-

Film Thickness: The temperature required for the C49 to C54 transformation increases as the Ti film thickness decreases.[3][4]

-

Substrate Orientation: The substrate orientation (e.g., Si(100) vs. Si(111)) can affect the C49-to-C54 transition temperature and the morphology of the resulting silicide film.[4]

-

Interface Cleanliness: The presence of interfacial contaminants, such as oxygen, can impede the silicide formation reaction and degrade the electronic properties.[16]

-

Doping Concentration: A high concentration of dopants at the silicon surface is necessary to achieve low contact resistivity through tunneling.[8]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. C49-C54 this compound (TiSi2) [globalsino.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 6. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

- 7. Schottky-barrier heights of Ti and TiSi2 on n-type and p-type Si(100) for Physical Review B - IBM Research [research.ibm.com]

- 8. Source—Drain contact resistance in CMOS with self-aligned TiSi2 | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 9. Excellent Improvement of Contact Resistivity and Thermal Stability for High Temperature Process after Silicidation of TiSi 2 through Ta Interlayer for diffusion barrier: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Measurement of Schottky Barrier Height [academic.brooklyn.cuny.edu]

- 13. Titanium Silicide TEM [globalsino.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

Thermodynamic Stability of Titanium Disilicide Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, prized for its low electrical resistivity, high-temperature stability, and compatibility with silicon-based devices.[1] It primarily exists in two polymorphic forms: the metastable C49 phase and the stable C54 phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase is of paramount technological importance for the fabrication of reliable contacts and interconnects in integrated circuits.[1][2] Understanding the thermodynamic stability of these polymorphs is crucial for controlling the manufacturing process and ensuring optimal device performance. This technical guide provides a comprehensive overview of the thermodynamic properties of C49 and C54 TiSi₂, detailed experimental protocols for their characterization, and a discussion of the kinetic factors influencing the phase transformation.

Thermodynamic Principles

The relative stability of the TiSi₂ polymorphs is governed by their Gibbs free energy (G). The C54 phase possesses a lower bulk Gibbs free energy, making it the thermodynamically stable phase.[3] However, the C49 phase often forms first during the reaction of titanium with silicon due to a lower surface and interface energy, which presents a smaller nucleation barrier.[3] The transformation from the metastable C49 phase to the stable C54 phase is a classic example of a nucleation and growth process, driven by the difference in their bulk free energies.

The overall Gibbs free energy change (ΔG) for the formation of a TiSi₂ thin film on a silicon substrate can be expressed as a function of the film thickness (t):

ΔG/A = t * ΔG₀ + Δγ

where A is the area, ΔG₀ is the change in volume free energy, and Δγ represents the change in surface and interface energies.[4] This relationship highlights the competition between bulk and interface energetics that dictates which polymorph is favored under different processing conditions.

Quantitative Thermodynamic Data

A precise understanding of the thermodynamic stability requires quantitative data on the thermochemical properties of each polymorph. The following tables summarize the available experimental and theoretical data.

| Property | C49-TiSi₂ | C54-TiSi₂ | Method |

| Enthalpy of Formation (ΔHf°) | -62 ± 5 kJ/mol (from a-Si + Ti)[5] | -56 ± 5 kJ/mol (from c-Si + Ti)[5] | Differential Scanning Calorimetry (DSC) |

| -25.8 ± 8.8 kJ/mol (from a-TiSi + c-Ti)[6] | - | Differential Scanning Calorimetry (DSC) | |

| Activation Energy for Formation | 1.86 ± 0.23 eV (on poly-Si)[7] 2.1 ± 0.2 eV[8] | 3.30 ± 0.16 eV (on poly-Si)[7] 3.8 ± 0.5 eV[8] | In-situ Resistance Measurement |

| Activation Energy for C49→C54 Transformation | - | 5.6 ± 0.3 eV to 5.7 ± 0.13 eV[2] | Isothermal Resistance Measurement |

Note: The standard enthalpies of formation from elemental Ti and Si for the individual C49 and C54 phases are not consistently reported in the literature, highlighting an area for further research. The values presented are from reactions under specific experimental conditions.

Experimental Protocols for Characterization

The study of the thermodynamic stability and phase transformation of TiSi₂ polymorphs relies on a suite of advanced characterization techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with phase transformations, allowing for the determination of transformation temperatures and enthalpies.

Objective: To measure the enthalpy of formation and the enthalpy of the C49 to C54 transformation.

Methodology:

-

Sample Preparation:

-

Prepare a multilayer thin film of alternating titanium and amorphous silicon layers on a substrate (e.g., silicon wafer). The overall stoichiometry should be close to TiSi₂.

-

A control sample of the bare substrate is also prepared for baseline subtraction.

-

The thin film is carefully scraped from the substrate to obtain a powder sample for analysis.

-

-

DSC Analysis:

-

Place a precisely weighed amount of the sample powder (typically 5-10 mg) into an aluminum DSC pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of inert gas (e.g., argon or nitrogen) to prevent oxidation.

-

The heat flow to the sample is measured as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC curve will show exothermic peaks corresponding to the formation of the TiSi₂ phases and the C49 to C54 transformation.

-

The area under each peak is integrated to determine the enthalpy change of the respective transformation. The transformation temperature is identified as the onset or peak temperature of the exothermic event.

-

In-situ X-Ray Diffraction (XRD)

In-situ XRD allows for the real-time monitoring of crystallographic changes during annealing, providing direct evidence of phase formation and transformation.

Objective: To identify the formation temperatures of the C49 and C54 phases and to study the kinetics of the transformation.

Methodology:

-

Sample Preparation:

-

A thin film of titanium is deposited onto a silicon substrate.

-

-

In-situ XRD Measurement:

-

The sample is mounted on a high-temperature stage within the XRD chamber.

-

The chamber is evacuated to high vacuum or filled with an inert gas.

-

The sample is heated at a controlled rate (e.g., 3 °C/s).[9]

-

XRD patterns are continuously collected at small temperature intervals (e.g., 1.5-2 °C) during heating.[10]

-

-

Data Analysis:

-

The collected XRD patterns are analyzed to identify the diffraction peaks corresponding to the C49 and C54 phases of TiSi₂.

-

The intensity of the characteristic peaks for each phase is plotted as a function of temperature to determine the temperature ranges of phase stability and the transformation kinetics.

-

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling detailed microstructural characterization of the TiSi₂ films.

Objective: To visualize the microstructure, identify the phases present, and analyze the interface between the silicide and the silicon substrate.

Methodology:

-

Cross-Sectional Sample Preparation:

-

Two pieces of the TiSi₂ thin film on a silicon substrate are glued together face-to-face using epoxy.

-

The "sandwich" is then cut into thin slices.

-

The slices are mechanically polished to a thickness of about 20-30 µm.

-

A dimple grinder is used to create a central thin area of a few micrometers.

-